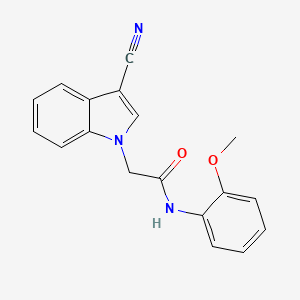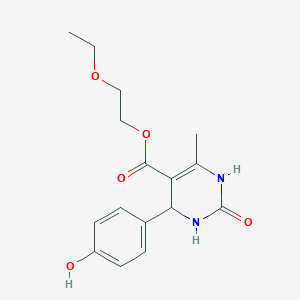
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as CMI-977 or apafant, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been found to exhibit anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
The exact mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the binding of the chemokine RANTES (regulated on activation, normal T cell expressed and secreted) to its receptor CCR5. This leads to a reduction in the recruitment of inflammatory cells to the site of inflammation, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has been found to exhibit anti-inflammatory and immunomodulatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1 beta, and IL-6. It has also been found to reduce the infiltration of inflammatory cells into the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is its ability to selectively target the chemokine RANTES and its receptor CCR5, which are involved in the recruitment of inflammatory cells to the site of inflammation. This makes it a potentially effective therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is its relatively low potency, which may limit its effectiveness in certain disease models.
Orientations Futures
There are several future directions for the study of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide. One potential application is in the treatment of sepsis, where it has been shown to be effective in preclinical models. Further studies are needed to determine its potential efficacy in clinical trials. Another potential application is in the treatment of autoimmune diseases, where it has been shown to exhibit anti-inflammatory properties. Further studies are needed to determine its potential efficacy in these disease models. Additionally, further studies are needed to optimize the synthesis and potency of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 2-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-1H-indole in the presence of a base to yield the intermediate product. The final step involves the reaction of the intermediate with 2-methoxyaniline to form 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties and has been tested in preclinical models of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection.
Propriétés
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-23-17-9-5-3-7-15(17)20-18(22)12-21-11-13(10-19)14-6-2-4-8-16(14)21/h2-9,11H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFALLEHSECCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)
![4-[2-(benzoylamino)-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B4983735.png)

![4-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4983751.png)
![2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4983754.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)
![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4983768.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4983776.png)
![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)
![N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4983787.png)

![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4983823.png)